REACTION_CXSMILES
|
[NH:1]1[CH:7]([CH2:8][C:9]([OH:11])=[O:10])[C:5](=[O:6])[NH:4][C:2]1=[O:3].OS(O)(=O)=O.[CH3:17]O>O>[CH3:17][O:10][C:9](=[O:11])[CH2:8][CH:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1]1
|
Name
|
|
Quantity
|
20.57 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C1CC(=O)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2 for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The resultant clear solution was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
EXTRACTION
|
Details
|
extracted 4 times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1NC(NC1=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.81 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |